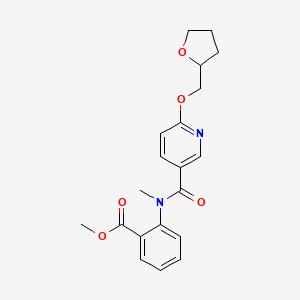

methyl 2-(N-methyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamido)benzoate

Description

Methyl 2-(N-methyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamido)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a substituted nicotinamide moiety. Key structural elements include:

- Methyl benzoate ester: Enhances lipophilicity and metabolic stability.

- Nicotinamide backbone: Provides hydrogen-bonding and π-stacking capabilities.

- N-Methyl group: Reduces polarity and may influence conformational flexibility.

Properties

IUPAC Name |

methyl 2-[methyl-[6-(oxolan-2-ylmethoxy)pyridine-3-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-22(17-8-4-3-7-16(17)20(24)25-2)19(23)14-9-10-18(21-12-14)27-13-15-6-5-11-26-15/h3-4,7-10,12,15H,5-6,11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOAIZPWGJOFGOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=CN=C(C=C2)OCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(N-methyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamido)benzoate is a complex organic compound with potential pharmacological applications due to its unique molecular structure. This article delves into its biological activity, synthesis, and potential therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzoate moiety , a nicotinamide segment , and a tetrahydrofuran group , which are significant for its biological properties. The molecular formula is , with a molecular weight of approximately 356.4 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, enhancing its solubility and bioavailability compared to traditional compounds.

Preliminary studies indicate that this compound may act as an inhibitor in signaling pathways , particularly the Hedgehog signaling pathway, which is implicated in several malignancies. This inhibition could potentially lead to therapeutic effects in cancer treatment.

Potential Mechanisms Include:

- Inhibition of nicotinamide N-methyltransferase, affecting nicotinamide metabolism.

- Modulation of cellular repair mechanisms and energy production pathways.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, requiring careful optimization to ensure high yields and purity. Key steps include:

- Formation of the Tetrahydrofuran Moiety : Achieved through the ring-opening of furan derivatives.

- Attachment to the Nicotinamide Core : Utilizing nucleophilic substitution reactions to introduce the tetrahydrofuran group to the nicotinamide structure.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-(N-methyl-nicotinamido)benzoate | Nicotinamide structure | Lacks tetrahydrofuran moiety |

| Methyl 4-(N-methyl-nicotinamido)benzoate | Para-substituted benzoate | Different position of substitution |

| Methyl 3-(N-methyl-nicotinamido)benzoate | Meta-substituted benzoate | Variability in biological activity |

| Methyl 5-(N-methyl-nicotinamido)-3-pyridinecarboxylate | Pyridine instead of benzoate | Potential for different pharmacological effects |

This compound distinguishes itself through its incorporation of both tetrahydrofuran and nicotinamide functionalities, which may enhance its solubility and bioactivity compared to other nicotinamide derivatives.

Case Studies and Research Findings

Research has demonstrated that compounds with similar structures exhibit significant biological activities. For example, studies on related nicotinamide derivatives have shown neuroprotective effects and improved metabolic profiles due to their inhibition of metabolic enzymes. Further interaction studies are necessary to fully elucidate the mechanisms of action for this compound.

Comparison with Similar Compounds

Nicotinamide Derivatives with Antimicrobial Activity ()

Compounds 6a–j from are 2-[(6-methylbenzothiazol-2-yl)amino]-N-[4-oxo-thiazolidin-3-yl]nicotinamides. Key comparisons:

However, the absence of a thiazolidinone ring (critical for antimicrobial activity in compounds) suggests divergent biological profiles .

Chloroquinoline Methyl Ethers ()

Crystal structures of chloroquinoline-based ethers (e.g., methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate) reveal:

Key Insight: The tetrahydrofuran group in the target compound may disrupt coplanarity observed in chloroquinoline ethers, reducing crystallinity and altering solid-state stability .

Benzothiazole Acetamide Derivatives ()

Patent EP 3 348 550A1 describes N-(6-trifluoromethylbenzothiazol-2-yl)acetamides. Comparisons include:

Key Insight : The trifluoromethyl group in compounds enhances metabolic stability and electronegativity, whereas the tetrahydrofuran in the target compound may increase oxidative susceptibility but improve membrane permeability .

Sulfonylurea Herbicides (–7)

Metsulfuron methyl ester () and related herbicides share a benzoate ester core but differ in pharmacophores:

Key Insight : The target compound’s ester is likely more hydrolytically stable than sulfonylureas, suggesting longer environmental persistence if used agriculturally .

Data Table: Comparative Overview of Analogs

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing methyl 2-(N-methyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamido)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s complexity arises from its heterocyclic nicotinamide core and tetrahydrofuran-derived methoxy group. Key steps include:

- Amide bond formation : Use coupling agents like HATU or DCC in anhydrous DMF to ensure high yield .

- Protection/deprotection strategies : Employ orthogonal protecting groups (e.g., tert-butyloxycarbonyl for amines) to prevent side reactions during functional group transformations .

- Solvent optimization : Tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmospheres minimizes hydrolysis of sensitive intermediates .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : and NMR confirm regioselectivity of substitutions (e.g., methoxy group position on the nicotinamide ring) .

- HPLC-MS : Quantify purity (>95%) and detect trace byproducts (e.g., unreacted intermediates) using reverse-phase C18 columns with acetonitrile/water gradients .

- Elemental analysis : Validate molecular formula (e.g., C, H, N content) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with targets like kinase domains or G-protein-coupled receptors. Focus on hydrogen bonding with the nicotinamide moiety and hydrophobic interactions with the tetrahydrofuran ring .

- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values in anticancer assays)?

- Methodological Answer :

- Dose-response standardization : Use identical cell lines (e.g., MCF-7 or HeLa) and assay protocols (e.g., MTT vs. ATP-based luminescence) to minimize variability .

- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify secondary targets that may confound results .

Q. How does the tetrahydrofuran-2-yl methoxy group influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- LogP determination : Compare partition coefficients (via shake-flask method) of analogs with/without the tetrahydrofuran group to assess lipophilicity .

- Metabolic stability assays : Incubate with liver microsomes (human/rat) to evaluate cytochrome P450-mediated oxidation of the tetrahydrofuran ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.